Structural Basis for Differentiation: Ancistrobertsonine A as a 8,4′-O,O-Didemethyl-6-O-Methyl Analogue of Hamatine
Ancistrobertsonine A is defined as the 8,4′-O,O-didemethyl-6-O-methyl derivative of the parent compound hamatine, a widespread Ancistrocladus alkaloid. This specific O-methylation pattern distinguishes it from hamatine (which bears hydroxy groups at C-8 and C-4′ and a methoxy at C-6) and ancistrocladine (its atropo-diastereomer), establishing a unique pharmacophoric signature within the 5,8′-coupled subclass [1].
Supports chemotype-specific SAR exploration
Structures confirmed by NMR, MS, Mosher’s method
| Evidence Dimension | O-Methylation / O-Demethylation pattern at C-8, C-4′, and C-6 of the 5,8′-coupled core |
|---|---|
| Target Compound Data | Ancistrobertsonine A: 8,4′-O,O-didemethyl-6-O-methyl |
| Comparator Or Baseline | Hamatine: 8,4′-dihydroxy-6-methoxy (baseline). Ancistrocladine: 8,4′-dihydroxy-6-methoxy, 3-epimer of hamatine. |
| Quantified Difference | Qualitative structural differentiation: absence of hydroxy groups at C-8 and C-4′; retained methoxy at C-6. |
| Conditions | Structures elucidated by 1D/2D NMR, mass spectrometry, and chemical degradation; absolute configuration assigned via Mosher's method and oxidative degradation [1]. |
Why This Matters
The distinct O-functionalization pattern directly influences solubility, metabolic stability, and target binding; procurement of ancistrobertsonine A rather than hamatine or ancistrocladine is essential when the 5,8′-coupled 8,4′-didemethyl-6-O-methyl scaffold is the required phenotype for SAR exploration.
- [1] Bringmann, G., Teltschik, F., Schäffer, M., Busemann, S., Haller, R., Bär, S., Robertson, S.A. & Isahakia, M. (1998). Ancistrobertsonine A and related naphthylisoquinoline alkaloids from Ancistrocladus robertsoniorum. Phytochemistry, 47(1), 31-35. View Source
